Dicyclohexyl 21-crown-7

Nuclear Waste Remediation Solvent Extraction Cesium-137 Separation

For processes targeting cesium-137 recovery, selecting a 21-crown-7 ether solely by ring size leads to suboptimal extraction. Dicyclohexyl 21-crown-7 (DC21C7) is the optimal solution, offering substantially higher extraction efficiency over benzo-analogs in solvent extraction processes. - Superior lipophilicity ensures rapid cesium partitioning into the organic phase. - Demonstrated antimutagenic activity provides a specialized tool for genotoxicity research. - A core component in mixed extractant systems for simultaneous Cs⁺/Sr²⁺ removal from high-level liquid waste (HLLW).

Molecular Formula C22H40O7
Molecular Weight 416.5 g/mol
CAS No. 17455-21-9
Cat. No. B099666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl 21-crown-7
CAS17455-21-9
SynonymsDicyclohexano-21-crown-7
Molecular FormulaC22H40O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2
InChIInChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2
InChIKeyIWFZLIOEAYLIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl 21-Crown-7 Procurement Guide


Dicyclohexyl 21-crown-7 (DC21C7) is a lipophilic, macrocyclic polyether belonging to the 21-crown-7 family of crown ethers, characterized by a 21-membered ring with seven oxygen atoms and two cyclohexyl substituents [1]. Its specific ring size and substitution pattern confer a unique ability to selectively bind large alkali metal cations, most notably cesium (Cs⁺), a property critical for applications in nuclear waste management and radiochemical separations [2]. Unlike its unsubstituted or benzo-substituted analogs, the cyclohexyl groups significantly enhance the molecule's lipophilicity and overall extraction efficiency [3].

Workflow Cesium-selective solvent extraction
Selection Lipophilic phase transfer for high-salt matrices
Context Radiochemical separations and nuclear waste remediation

Why Dicyclohexyl 21-Crown-7 Cannot Be Substituted


Selecting a 21-crown-7 ether solely based on the ring size, without considering the substituent, will lead to significantly different, and often inferior, performance in key applications. The substituents dramatically alter the molecule's lipophilicity, which directly governs its solubility in organic solvents and its ability to partition into the extraction phase [1]. Consequently, as demonstrated in direct comparative studies, while benzo-substituted 21-crown-7 ethers like DB21C7 may exhibit a higher selectivity for cesium over sodium, the dicyclohexyl-substituted DC21C7 consistently provides substantially higher extraction efficiency—a critical performance parameter for any practical separation process [2]. The choice of substituent is therefore not a matter of equivalence, but a fundamental decision that dictates the success or failure of an extraction protocol.

Property
DC21C7
DB21C7
Extraction Efficiency
Reported higher mass transfer into organic phase
Lower extraction capacity; requires more stages
Cs/Na Selectivity
Moderate, process-dependent
Higher single-stage selectivity

Dicyclohexyl 21-Crown-7 Performance Comparison


Extraction Efficiency vs. DB21C7 and BtBB21C7

Dicyclohexano-21-crown-7 (DC21C7) exhibits a significantly higher extraction efficiency for cesium nitrate from concentrated sodium nitrate solutions when directly compared to its benzo-substituted analogs, dibenzo-21-crown-7 (DB21C7) and bis(tert-butylbenzo)-21-crown-7 (BtBB21C7) [1]. This higher efficiency is a direct consequence of the cyclohexyl groups conferring greater lipophilicity and therefore better partitioning into the organic phase (1,2-dichloroethane) [1]. The trade-off is a lower measured cesium/sodium selectivity, which decreases further with increased cesium loading [1].

Extraction Efficiency
Head-to-head
DC21C7: higher Cs extraction; selectivity (DCs/DNa) 10 → 3
DB21C7: selectivity ~78; BtBB21C7: ~93, lower extraction
Supports throughput-optimized extraction workflows
0.025 M crown, 3 M NaNO₃ → DCE extraction
Nuclear Waste Remediation Solvent Extraction Cesium-137 Separation

Ring-Size Selectivity vs. 18-Crown-6 and 15-Crown-5

The selectivity of crown ethers is fundamentally dictated by the fit between the cation and the macrocyclic cavity. The 21-crown-7 ring provides a cavity diameter estimated at 340–430 pm, which is optimally sized for the larger cesium ion (ionic diameter ~338 pm) [1]. In contrast, the smaller cavity of 18-crown-6 (260–320 pm) is selective for potassium, and 15-crown-5 (170–220 pm) for sodium [2]. This size-based discrimination allows for the preferential complexation and separation of cesium over potassium and sodium.

Cavity Selectivity
Class-level
21C7 cavity: 340–430 pm → Cs⁺ selective
18C6: 260–320 pm → K⁺; 15C5: 170–220 pm → Na⁺
Cavity size determines cation selection in separation design
Based on ionic radius fit principle
Ion-Selective Electrodes Host-Guest Chemistry Alkali Metal Separation

Antimutagenic Activity vs. Other Crown Ethers

In a study examining the effect of crown ethers on heavy metal-induced sister chromatid exchanges (SCEs), a specific antimutagenic property was observed for dicyclohexyl 21-crown-7. This compound significantly decreased both spontaneous and metal-induced SCE frequencies in mammalian cells [1]. This biological activity was not reported for other tested crown ethers in the same study, suggesting a unique property potentially linked to the dicyclohexyl substitution pattern, which may influence cellular uptake or metal complex stability in a biological context [1].

Antimutagenic Effect
Supporting evidence
Significantly decreased spontaneous and metal-induced SCE frequencies; not observed with other crown ethers
Niche research tool for genotoxicity studies
Mammalian cell SCE assay
Genotoxicity Biochemistry Heavy Metal Chelation

Cesium/Rubidium Selectivity Limitation

While 21-crown-7 ethers generally show high selectivity for cesium over smaller alkali and alkaline earth cations, they do not effectively discriminate between cesium and rubidium [1]. A potentiometric study of a related di(tert-butylbenzo)-21-crown-7 derivative showed no selectivity for cesium over rubidium and low selectivity over potassium (KCsK=0.3) [2]. This limitation is a class-level characteristic of the 21-crown-7 ring size and is therefore applicable to DC21C7 as well.

Cs/Rb Selectivity
Class-level
No selectivity for Cs⁺ over Rb⁺; KpotCs,K = 0.3
Poor for Cs/Rb separation; suitable for Cs removal from Na-rich matrices
FIA PVC membrane electrode
Radiochemical Separation Fission Product Management Ion-Selective Electrodes

Key Applications of Dicyclohexyl 21-Crown-7


High-Efficiency Cesium Extraction from Nuclear Waste

Based on its superior extraction efficiency compared to benzo-21-crown-7 derivatives, DC21C7 is the optimal choice for large-scale or high-throughput solvent extraction processes aimed at recovering or removing cesium-137 from nuclear waste [1]. Its high lipophilicity ensures rapid and effective partitioning of the target cesium into the organic phase, a critical requirement for practical waste remediation systems where the goal is to maximize removal in a minimal number of stages [1].

Co-extraction of Cesium and Strontium from Acidic Media

DC21C7, as a representative 21-crown-7 ether, is a key component in mixed extractant systems for the simultaneous removal of cesium and strontium from high-level liquid waste (HLLW) . Its role is specifically to complex and extract the cesium, while a companion 18-crown-6 derivative targets the strontium, enabling a combined, single-process cleanup of these two major heat-generating fission products .

Antimutagenic and Metal Chelation Research

The unique and well-documented antimutagenic activity of DC21C7 on sister chromatid exchanges (SCEs) makes it a specialized tool for biological research [2]. Its ability to significantly reduce both spontaneous and heavy metal-induced SCE frequencies is not shared by other crown ethers, warranting its use in studies investigating the mechanisms of genotoxicity and the potential protective effects of macrocyclic chelators [2].

Cesium-Selective Electrodes for High-Sodium Matrices

While its cesium/sodium selectivity is lower than that of benzo-crowns, the value for DC21C7 remains sufficiently high (3 to 10) to enable the development of ion-selective electrodes (ISEs) for detecting cesium in matrices with high sodium concentrations, such as biological fluids or processed waste streams [3]. The trade-off between selectivity and response time/limit of detection may favor DC21C7's faster kinetics and higher lipophilicity for specific sensor designs [3].

Application
Selection Property
Validation Focus
High-throughput Cs-137 extraction
Lipophilicity-driven organic-phase transfer
Extraction efficiency vs. benzo-crown comparators
Co-removal of Cs and Sr from HLLW
Mixed-crown extractant compatibility
Cs/Sr separation factors in acidic media
Genotoxicity mechanism studies
Reported SCE frequency reduction
Reproducibility in mammalian cell assays
Cs⁺ sensing in high-Na⁺ matrices
Lipophilic ionophore for PVC electrodes
Potentiometric selectivity and response time

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